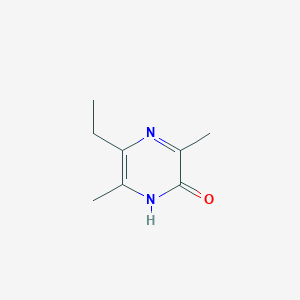

3,6-dimethyl-5-ethyl-2(1H)-pyrazinone

CAS No.: 33216-89-6

Cat. No.: VC18510941

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33216-89-6 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 5-ethyl-3,6-dimethyl-1H-pyrazin-2-one |

| Standard InChI | InChI=1S/C8H12N2O/c1-4-7-5(2)10-8(11)6(3)9-7/h4H2,1-3H3,(H,10,11) |

| Standard InChI Key | RSYGJEQPLQQHBH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NC(=O)C(=N1)C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physical Properties

The molecular formula of 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . Its CAS Registry Number is 33216-89-6, and it is classified under the IUPAC name 5-ethyl-3,6-dimethyl-1H-pyrazin-2-one . Key spectral data include:

| Property | Data | Source |

|---|---|---|

| Mass Spectrum (MS) | Molecular ion peak at m/z 152.1937 (M⁺) | |

| ¹H-NMR | δ 4.10 (q, J=10 MHz, pyrazine-CH₂), 2.03 (s, CH₃), 1.23–1.26 (m, CH₃) | |

| LogP | 1.04 (indicating moderate hydrophobicity) |

The compound’s structure (Fig. 1) features a pyrazinone ring with substituents influencing its electronic and steric properties, making it distinct from simpler pyrazine derivatives .

Synthetic Methodologies

Chemical Synthesis via Minici Reaction

A patented method (CN105237486B) describes the synthesis of 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone from 2,5-dimethylpyrazine using a Minici reaction under acidic and oxidative conditions :

-

Reagents: FeSO₄·7H₂O, H₂O₂, n-propanal, and H₂SO₄.

-

Conditions: Reaction at 50–60°C for 5–6 hours, followed by extraction with ethyl acetate and column chromatography.

This method optimizes solvent and catalyst usage, reducing H₂O and H₂SO₄ volumes compared to earlier protocols (e.g., Org. Lett. 2014), enhancing cost-efficiency and scalability .

Chemoenzymatic Synthesis from L-Threonine

A 2021 study demonstrated a bacterial operon-mediated synthesis from L-threonine (L-Thr) :

-

Pathway:

-

L-Thr → 2-amino-3-ketobutyrate (via L-threonine 3-dehydrogenase).

-

Condensation of two aminoacetone molecules and one acetaldehyde yields the pyrazinone core.

-

This eco-friendly approach avoids harsh reagents but requires precise control of CoA concentrations to prevent byproduct formation .

Maillard Reaction in Food Chemistry

3,6-Dimethyl-5-ethyl-2(1H)-pyrazinone is identified as an asparagine-specific Maillard product formed from asparagine and monosaccharides during thermal processing :

-

Mechanism: Condensation of isoasparagine with α-dicarbonyls, followed by decarboxylation .

-

Significance: Imparts roasted, nutty flavors in foods like coffee and chocolate .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Reacts with KMnO₄ to form pyrazine N-oxides, altering electronic properties .

-

Reduction: LiAlH₄ reduces the carbonyl group to a hydroxyl, yielding dihydropyrazinones.

Substitution Reactions

The ethyl and methyl groups undergo nucleophilic substitution with alkyl halides or amines, enabling derivatization . For example:

where R = alkyl/aryl groups .

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s roasty, nutty aroma makes it valuable in food flavorings and perfumes . Its threshold detection in air is <1 ppb, enhancing its potency as a flavor enhancer .

Agricultural Chemistry

Derivatives act as fungicides by inhibiting tubulin polymerization in phytopathogens .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume